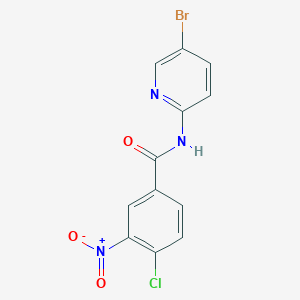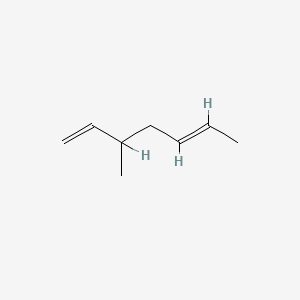
2-Amino-3-(3-isobutoxyphenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-(3-isobutoxyphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It features a phenyl ring substituted with a 2-methylpropoxy group and an amino group attached to the propanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(3-isobutoxyphenyl)propanoic acid typically involves multi-step organic synthesis techniques. One common method starts with the preparation of the phenyl ring substituted with a 2-methylpropoxy group. This can be achieved through an etherification reaction where 3-bromophenol reacts with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a Friedel-Crafts acylation reaction to introduce the propanoic acid moiety. Finally, the amino group is introduced through a reductive amination reaction using ammonia or an amine source .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and solvents are carefully selected to ensure the scalability and cost-effectiveness of the process .
化学反応の分析
Types of Reactions
2-Amino-3-(3-isobutoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl ring can yield quinones, while reduction of the carboxylic acid group can produce alcohols or aldehydes .
科学的研究の応用
2-Amino-3-(3-isobutoxyphenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to amino acid metabolism and enzyme interactions.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Amino-3-(3-isobutoxyphenyl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl ring and its substituents can interact with hydrophobic pockets in proteins, affecting their conformation and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
Phenylalanine: 2-amino-3-phenylpropanoic acid, a naturally occurring amino acid.
Tyrosine: 2-amino-3-(4-hydroxyphenyl)propanoic acid, another naturally occurring amino acid with a hydroxyl group on the phenyl ring.
3-Amino-2-hydroxy-3-phenylpropanoic acid: A compound with similar structural features but with a hydroxyl group instead of the 2-methylpropoxy group
Uniqueness
2-Amino-3-(3-isobutoxyphenyl)propanoic acid is unique due to the presence of the 2-methylpropoxy group on the phenyl ring. This substitution can influence the compound’s chemical reactivity and interactions with biological targets, potentially leading to distinct biological activities and applications .
特性
分子式 |
C13H19NO3 |
|---|---|
分子量 |
237.29 g/mol |
IUPAC名 |
2-amino-3-[3-(2-methylpropoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C13H19NO3/c1-9(2)8-17-11-5-3-4-10(6-11)7-12(14)13(15)16/h3-6,9,12H,7-8,14H2,1-2H3,(H,15,16) |
InChIキー |
DVASZKVUKITINA-UHFFFAOYSA-N |
SMILES |
CC(C)COC1=CC=CC(=C1)CC(C(=O)O)N |
正規SMILES |
CC(C)COC1=CC=CC(=C1)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(E)-2,3-Dihydro-1,4-benzodioxin-6-ylmethylideneamino]cyclopropanecarboxamide](/img/structure/B1638232.png)


![2-[4-[(4-amino-2-methoxyphenyl)diazenyl]-N-(2-hydroxyethyl)-3-methylanilino]ethanol](/img/structure/B1638240.png)
![1-Chloro-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B1638241.png)

![4-amino-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B1638257.png)




![(2R,3R,4R,5R)-2-(4-amino-5-methylpyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B1638281.png)

